Broad Sodium Channel Isoform Engagement Profile
Bliretrigine demonstrates a distinct target engagement profile, annotated against a broader panel of voltage-gated sodium channel isoforms (Nav1.1 to Nav1.9) compared to clinically used '-trigine' analogs like lamotrigine, which primarily stabilizes the slow inactivated state of neuronal sodium channels. While specific quantitative potency data (e.g., IC50 values) for Bliretrigine at each isoform remain undisclosed in public literature, its formal annotation against SCN1A, SCN2A, SCN3A, SCN4A, SCN5A, SCN8A, SCN9A, SCN10A, and SCN11A suggests a potentially unique pharmacological fingerprint that warrants its selection for specific research applications where broad Nav profiling or effects on less-commonly targeted isoforms are desired [1].
| Evidence Dimension | Annotated Sodium Channel Isoform Targets |
|---|---|
| Target Compound Data | SCN1A, SCN2A, SCN3A, SCN4A, SCN5A, SCN8A, SCN9A, SCN10A, SCN11A |
| Comparator Or Baseline | Lamotrigine: Primarily Nav1.2, Nav1.3; Carbamazepine: Primarily Nav1.2, Nav1.7, Nav1.8 (qualitative differences in target breadth) |
| Quantified Difference | Qualitative: broader annotated target panel for Bliretrigine |
| Conditions | Target classification based on KEGG DRUG database annotation; potency data for specific isoforms not provided |
Why This Matters
For researchers investigating sodium channel physiology or screening for novel isoform modulators, Bliretrigine's broad annotation profile provides a different starting point than more clinically characterized, narrower-spectrum blockers, justifying its procurement for exploratory studies.
- [1] KEGG DRUG Database. Bliretrigine (D12616). Target classification. Accessed 2026. View Source
